2-n-Butyl-2-oxazoline
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Overview
Description
2-n-Butyl-2-oxazoline, also known as 2-Butyl-2-oxazoline, is a heterocyclic organic compound with the molecular formula C7H13NO. It is a member of the oxazoline family, characterized by a five-membered ring containing both nitrogen and oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-n-Butyl-2-oxazoline typically involves the cyclization of β-hydroxy amides. One common method is the reaction of butylamine with glyoxal in the presence of an acid catalyst, followed by cyclodehydration to form the oxazoline ring . Another approach involves the use of Deoxo-Fluor® for the cyclization of β-hydroxy amides at room temperature .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes to ensure high yield and purity. One such method involves the methanolysis of 2-cyanopyridine to afford methoxyimidate, followed by acid-catalyzed cyclization . This process is amenable to multi-gram scale synthesis and provides the target compound in high yield.
Chemical Reactions Analysis
Types of Reactions
2-n-Butyl-2-oxazoline undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atom, to form various derivatives.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions under mild conditions.
Major Products Formed
Scientific Research Applications
2-n-Butyl-2-oxazoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-n-Butyl-2-oxazoline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic processes, thereby facilitating various chemical transformations . Additionally, its unique structure allows it to participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and biological activity .
Comparison with Similar Compounds
2-n-Butyl-2-oxazoline can be compared with other oxazoline derivatives, such as:
- 2-Methyl-2-oxazoline
- 2-Ethyl-2-oxazoline
- 2-Phenyl-2-oxazoline
- 2-Isopropenyl-2-oxazoline
Uniqueness
The uniqueness of this compound lies in its butyl substituent, which imparts distinct chemical properties and reactivity compared to other oxazoline derivatives. This makes it a valuable compound for specific applications in synthesis and catalysis .
Properties
Molecular Formula |
C7H13NO |
---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
2-butyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C7H13NO/c1-2-3-4-7-8-5-6-9-7/h2-6H2,1H3 |
InChI Key |
VERUITIRUQLVOC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NCCO1 |
Related CAS |
25822-73-5 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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